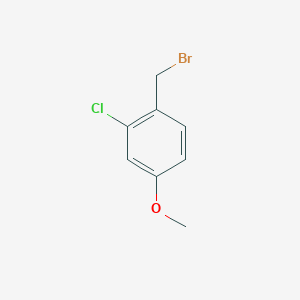

1-(Bromomethyl)-2-chloro-4-methoxybenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOYCWAQKOLSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624850 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-17-9 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54788-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(Bromomethyl)-2-chloro-4-methoxybenzene" CAS number

An In-depth Technical Guide to 1-(Bromomethyl)-2-chloro-4-methoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol, its characteristic reactivity, and its strategic applications in the synthesis of complex molecular architectures.

Core Chemical Identity

This compound is a substituted aromatic compound valued for its utility as a building block in organic synthesis. Its structure incorporates a reactive benzylic bromide, making it an excellent electrophile for introducing the 2-chloro-4-methoxybenzyl moiety into a target molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 54788-17-9 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.50 g/mol | [1] |

| Synonyms | 2-chloro-4-methoxybenzyl bromide, 4-(Bromomethyl)-3-chloroanisole | [1] |

| Appearance | Typically a solid at room temperature | |

| Melting Point | 9-10 °C (for a similar isomer) | |

| Boiling Point | 223 °C (for a similar isomer) |

Synthesis Protocol: A Mechanistic Approach

The most direct and common method for synthesizing this compound is through the free-radical bromination of its precursor, 2-chloro-4-methoxytoluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) and a radical initiator, is the preferred method for this transformation due to its selectivity for the benzylic position over aromatic bromination.[2][3]

Diagram 1: Synthesis Pathway

Caption: Free-radical bromination of 2-chloro-4-methoxytoluene.

Step-by-Step Experimental Protocol: Benzylic Bromination

This protocol details the selective bromination of the benzylic methyl group of 2-chloro-4-methoxytoluene.

Materials and Reagents:

-

2-chloro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methoxytoluene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Expert Insight: The choice of a non-polar solvent like carbon tetrachloride is crucial to prevent the formation of ionic species that could lead to undesired side reactions. The radical initiator, AIBN, is preferred over BPO in some cases due to its cleaner decomposition.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide in nucleophilic substitution reactions. This allows for the facile introduction of a variety of nucleophiles, forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[4][5]

Diagram 2: Nucleophilic Substitution Reactions

Caption: Versatility in nucleophilic substitution reactions.

The electronic nature of the substituents on the aromatic ring modulates the reactivity of the benzylic carbon. The methoxy group is electron-donating through resonance, which can stabilize a developing positive charge in an Sₙ1-type transition state. Conversely, the chloro group is electron-withdrawing through induction, which enhances the electrophilicity of the benzylic carbon, making it more susceptible to Sₙ2 attack.[6] For this primary benzylic halide, the Sₙ2 pathway is generally favored with good nucleophiles.[7]

Applications in Drug Development

Substituted benzyl halides are pivotal intermediates in medicinal chemistry. This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The 2-chloro-4-methoxybenzyl group can be found in various pharmaceutical candidates and is used to explore structure-activity relationships (SAR) in drug discovery programs. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound, affecting aspects like metabolic stability and receptor binding affinity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Diagram 3: Laboratory Workflow for Safe Handling

Caption: A typical safe laboratory workflow.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its well-defined reactivity, centered on the benzylic bromide, allows for the strategic and efficient construction of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in research and development.

References

- Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane.

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety data sheet - 3-Bromoanisole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of "1-(Bromomethyl)-2-chloro-4-methoxybenzene"

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-2-chloro-4-methoxybenzene

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized building blocks is paramount. This compound is one such critical intermediate, valued for its precisely positioned reactive sites that allow for the construction of complex molecular architectures. Its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals stems directly from its distinct physicochemical and reactive properties.[1] This guide offers a comprehensive technical overview of these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application and handling. We will delve into its chemical identity, empirical and computed properties, spectroscopic signature, reactivity profile, and essential safety protocols, grounded in authoritative data.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. This compound is an aromatic compound belonging to the class of substituted benzyl halides.

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Chloro-4-methoxybenzyl bromide, 4-(Bromomethyl)-3-chloroanisole, 2-(bromomethyl)-1-chloro-4-methoxybenzene

-

CAS Number: 54788-17-9[2]

-

Molecular Formula: C₈H₈BrClO

-

Canonical SMILES: COC1=CC(=C(C=C1)CBr)Cl[2]

The structure features a benzene ring substituted with four different groups: a bromomethyl group, a chlorine atom, a methoxy group, and a hydrogen atom, leading to a specific substitution pattern that dictates its reactivity and physical properties.

Physicochemical Properties

The physical state, solubility, and lipophilicity of a compound are critical parameters that influence its behavior in both reactive and biological systems. These properties are determined by its molecular structure and intermolecular forces.

Quantitative Data Summary

For clarity, the properties of this compound are summarized below. Computed properties are derived from computational models, while experimental properties are based on laboratory measurements.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.50 g/mol | PubChem[2] |

| Exact Mass | 233.94471 Da | PubChem[2] |

| XLogP3 (Lipophilicity) | 3.3 | PubChem[2] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Crystalline Solid | General Aryl Halide Property[3] |

| Melting Point | 57-58 °C | MySkinRecipes[1] |

| Boiling Point | 275 °C (at 760 mmHg) | MySkinRecipes[1] |

| Density | 1.52 g/cm³ | MySkinRecipes[1] |

Solubility Profile

As an aryl halide, this compound is characterized by its low polarity. Consequently, it is virtually insoluble in water.[3][4] The energy required to disrupt the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker van der Waals forces with the aryl halide molecule.[4] However, it exhibits good solubility in common non-polar and moderately polar organic solvents such as ethers, benzene, and chlorinated hydrocarbons.[3] This solubility profile is a key consideration for selecting appropriate solvent systems for chemical reactions and purification processes.

Spectroscopic Profile for Structural Elucidation

The definitive confirmation of the compound's structure is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

-

Mass Spectrometry (MS): The mass spectrum is particularly informative due to the presence of both bromine and chlorine. The molecular ion peak (M+) will appear as a cluster of peaks because of the natural isotopic abundances of these halogens (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%; ³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%). This results in a characteristic pattern for the M+, M+2, and M+4 ions, which serves as a definitive indicator of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

~3100-3000 cm⁻¹ (aromatic C-H stretch)

-

~2950-2850 cm⁻¹ (aliphatic C-H stretch from -CH₂- and -OCH₃)

-

~1600 cm⁻¹ and ~1480 cm⁻¹ (C=C stretches of the aromatic ring)

-

~1250 cm⁻¹ (asymmetric C-O-C stretch of the aryl ether)

-

~1050 cm⁻¹ (symmetric C-O-C stretch)

-

Below 800 cm⁻¹, the fingerprint region will contain complex vibrations, including the C-Cl and C-Br stretches.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals in the aromatic region for the three non-equivalent aromatic protons, with coupling patterns dictated by their ortho, meta, and para relationships. Additionally, a singlet at approximately 4.5 ppm would correspond to the two benzylic protons (-CH₂Br), and a singlet around 3.8 ppm would represent the three protons of the methoxy group (-OCH₃).

-

¹³C NMR: The ¹³C NMR spectrum should reveal eight distinct signals, one for each unique carbon atom in the molecule: the methoxy carbon, the benzylic carbon, and the six aromatic carbons (four substituted and two unsubstituted).

-

Reactivity and Chemical Stability

The synthetic utility of this compound is governed by the reactivity of its functional groups.

-

Benzylic Bromide Reactivity: The primary site of reactivity is the bromomethyl group. As a benzylic halide, the C-Br bond is significantly weakened and susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways).[5] The stability of the resulting benzylic carbocation (in an SN1 mechanism) or the accessibility of the benzylic carbon (in an SN2 mechanism) makes this compound an excellent electrophile for introducing the 2-chloro-4-methoxybenzyl moiety into other molecules.

-

Aromatic Ring Reactivity: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (the methoxy group is a strong activating, ortho, para-director, while chlorine is a deactivating, ortho, para-director) will control the position of any incoming electrophile.

-

Stability and Storage: The compound is stable under normal laboratory conditions.[6] However, due to its reactivity, it should be protected from moisture and strong oxidizing agents.[6][7] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area (2-8°C).[1]

Hazard Identification and Safe Handling

From a safety perspective, this compound is a hazardous substance that requires careful handling.

-

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards[2]:

-

H301: Toxic if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

-

Safe Handling Protocols: Due to its corrosive and toxic nature, stringent safety measures are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[8] If swallowed or inhaled, seek immediate medical attention.[8]

-

Experimental Methodologies

The accurate determination of physicochemical properties relies on standardized experimental protocols. The following workflow and procedure exemplify the rigorous approach required for characterization.

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a novel synthetic intermediate.

Protocol: Melting Point Determination via Digital Apparatus

This protocol describes a standard method for determining the melting point, a crucial indicator of purity.

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a ramp rate. For a first determination, a faster ramp (e.g., 5-10 °C/min) can be used to find an approximate range.

-

For an accurate measurement, set a slow ramp rate (1-2 °C/min) starting from about 10-15 °C below the expected melting point (approx. 57 °C[1]).

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last crystal melts (completion of melting).

-

-

Data Reporting:

-

The melting point is reported as a range from the onset to the completion temperature (e.g., 57-58 °C). A narrow range (<1 °C) is indicative of high purity.

-

Perform the measurement in triplicate and report the average range.

-

Conclusion

This compound is a solid crystalline compound with a well-defined physicochemical profile. Its high lipophilicity (XLogP3 = 3.3) and insolubility in water are key characteristics for predicting its behavior in separation processes and biological environments.[2] The compound's primary value lies in the high reactivity of its benzylic bromide group, which makes it an essential electrophilic building block in organic synthesis. However, its hazardous nature, particularly its corrosivity and toxicity, necessitates strict adherence to safety protocols.[2] The comprehensive data presented in this guide provides the critical foundation for the safe and effective use of this important chemical intermediate in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (a) 1-Bromomethyl-4-(2-chloro-4-methoxyphenoxymethyl)cyclohexane.

-

Chemsrc. (n.d.). 1-Chloro-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). What are the physical properties of aryl halides?. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Bromomethyl)-1-chloro-4-methoxybenzene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(Bromomethyl)-1-chloro-2-methoxybenzene. Retrieved from [Link]

-

Physics Wallah. (n.d.). General Chemical Properties Of The Aryl Halides. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch23 : Aryl Halides. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-bromomethyl-4-methoxybenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Aryl Halides. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety data sheet. Retrieved from [Link]

Sources

- 1. 2-(Bromomethyl)-1-chloro-4-methoxybenzene [myskinrecipes.com]

- 2. This compound | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ck12.org [ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. General Chemical Properties Of The Aryl Halides [pw.live]

- 6. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 7. chemdmart.com [chemdmart.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-chloro-4-methoxybenzene

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1-(Bromomethyl)-2-chloro-4-methoxybenzene, a valuable halogenated aromatic intermediate in the fields of medicinal chemistry and drug development. The presence of a reactive benzylic bromide, a chloro group, and a methoxy group makes this compound a versatile scaffold for constructing complex molecular architectures.[1][2][3] This document details the most effective and widely adopted synthetic strategy: the free-radical side-chain bromination of 2-chloro-4-methoxytoluene. It offers a deep dive into the reaction mechanism, a field-proven experimental protocol, purification techniques, and methods for analytical characterization. The content is tailored for researchers and scientists, emphasizing the causality behind procedural choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, also known as 2-chloro-4-methoxybenzyl bromide, is a polysubstituted benzene derivative.[4] Its utility as a synthetic intermediate stems from the differential reactivity of its functional groups, particularly the highly susceptible benzylic bromide which readily participates in nucleophilic substitution reactions.[1]

| Property | Value | Starting Material: 2-Chloro-4-methoxytoluene |

| IUPAC Name | This compound[4] | 2-Chloro-4-methoxy-1-methylbenzene[5] |

| Synonyms | 2-Chloro-4-methoxybenzyl bromide[4] | 2-Chloro-4-methoxytoluene[5] |

| CAS Number | 54788-17-9[4][6] | 54788-38-4[5][7] |

| Molecular Formula | C₈H₈BrClO[4][8] | C₈H₉ClO[5] |

| Molecular Weight | 235.50 g/mol [4] | 156.61 g/mol [5] |

| Appearance | Solid (typical) | Liquid/Solid (typical) |

Significance in Synthetic and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug discovery. Halogens like chlorine can modulate a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability.[1][2] The methoxy group can act as a hydrogen bond acceptor and influence electronic properties. The benzylic bromide serves as a key reactive handle, allowing for the covalent attachment of this scaffold to various nucleophilic cores, making it an essential building block for creating libraries of compounds for biological screening.[9]

Synthetic Strategy and Mechanistic Overview

Retrosynthetic Analysis & Chosen Pathway

The most direct and efficient synthesis of the target compound involves the selective bromination of the benzylic methyl group of 2-chloro-4-methoxytoluene. This transformation is best achieved via a free-radical substitution pathway. Alternative methods, such as ionic reactions, would risk undesirable bromination of the electron-rich aromatic ring.

}

Retrosynthetic approach for the target molecule.

The Wohl-Ziegler Reaction: A Field-Proven Approach

The Wohl-Ziegler reaction is the method of choice for this synthesis, utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[10][11] The primary advantage of NBS over molecular bromine (Br₂) is that it maintains a very low, steady-state concentration of bromine in the reaction mixture.[12][13] This is crucial for selectivity, as high concentrations of Br₂ would favor electrophilic addition to the aromatic ring, a common side reaction with activated systems like methoxybenzene.[14] The reaction is typically carried out in an inert, anhydrous solvent such as carbon tetrachloride (historically) or acetonitrile to prevent quenching of radical intermediates and unwanted side reactions.[10][15]

The Free-Radical Chain Mechanism

The synthesis proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[16][17]

}

Mechanism of free-radical benzylic bromination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), upon heating.[8] The resulting radicals abstract a bromine atom from either NBS or the trace amounts of Br₂ present, generating the key chain-carrying species: the bromine radical (Br•).[18]

-

Propagation: This is a two-step cyclic process.

-

Step A: A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-4-methoxytoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[19] This step also produces one molecule of hydrogen bromide (HBr).[12]

-

Step B: The resonance-stabilized benzylic radical reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[20] The Br₂ consumed in this step is rapidly regenerated by the reaction of HBr (from Step A) with NBS.[12][13]

-

-

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule.[17] This becomes more prevalent as the concentration of reactants decreases.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Chloro-4-methoxytoluene | 54788-38-4 | 156.61 g/mol | 10.0 g | 63.8 mmol |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 11.9 g | 66.9 mmol |

| AIBN | 78-67-1 | 164.21 g/mol | 0.26 g | 1.58 mmol |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | 200 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed | - |

| Hexanes | 110-54-3 | - | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Saturated NaHCO₃ (aq) | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed | - |

Step-by-Step Synthesis Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxytoluene (10.0 g, 63.8 mmol).

-

Dissolution: Add 200 mL of anhydrous acetonitrile to the flask and stir until the starting material is fully dissolved.

-

Addition of Reagents: Add N-Bromosuccinimide (11.9 g, 66.9 mmol, 1.05 eq) and AIBN (0.26 g, 1.58 mmol, 0.025 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. The reaction will turn yellow/orange.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The succinimide byproduct will precipitate as a white solid.

-

Workup:

-

Filter the cooled reaction mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold acetonitrile.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).[21]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

-

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry of hexanes.

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Safety and Handling Precautions

-

Product: this compound is toxic if swallowed and causes severe skin burns and eye damage.[4] It is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reagents: NBS is a corrosive solid. AIBN is flammable and can decompose violently upon heating. Acetonitrile and other organic solvents are flammable and toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization and Quality Control

Spectroscopic Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the singlet corresponding to the Ar-CH₃ protons (around δ 2.2-2.4 ppm). Appearance of a new singlet for the Ar-CH₂ Br protons (around δ 4.5-4.7 ppm). Aromatic protons will appear in the δ 6.8-7.4 ppm region. |

| ¹³C NMR | Disappearance of the Ar-C H₃ signal (around δ 15-20 ppm). Appearance of a new Ar-C H₂Br signal (around δ 30-35 ppm). Signals for the aromatic carbons, including the C-O and C-Cl carbons, will be present. |

| GC-MS | A single major peak corresponding to the product's retention time. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of both bromine and chlorine. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient heating or reaction time.- Deactivated radical initiator (AIBN).- Presence of radical inhibitors (e.g., impurities in solvent).[21] | - Ensure the reaction reaches and maintains reflux.- Use a fresh batch of AIBN.- Use high-purity, anhydrous solvents. |

| Formation of Dibrominated Byproduct | - Molar excess of NBS used.- Prolonged reaction time after starting material is consumed.[21] | - Use no more than 1.05-1.1 equivalents of NBS.- Carefully monitor the reaction by TLC/GC-MS and stop it upon completion. |

| Significant Ring Bromination | - Reaction conditions favored ionic pathway (e.g., presence of acid/moisture).- Use of Br₂ instead of NBS. | - Ensure all glassware is dry and use anhydrous solvents.- Strictly use NBS as the brominating source for benzylic selectivity. |

| Product Degradation During Purification | - The benzyl bromide is sensitive to the acidic nature of standard silica gel.[9] | - Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).- Perform the chromatography quickly to minimize contact time. |

Conclusion

The synthesis of this compound is reliably achieved through the Wohl-Ziegler free-radical bromination of 2-chloro-4-methoxytoluene. This method offers high selectivity for the desired benzylic position, avoiding common pitfalls such as aromatic substitution. By carefully controlling the reaction conditions, using high-purity reagents, and employing appropriate purification techniques, this valuable synthetic intermediate can be produced in high yield and purity. Its versatile chemical nature ensures its continued importance as a key building block for the synthesis of novel compounds in pharmaceutical and materials science research.

References

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (1994). Science, 263(5144), 203-5. [Link]

-

Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

-

Friedrich, S. S., Friedrich, E. C., Andrews, L. J., & Keefer, R. M. (1968). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. A Revision and Extension of Previous Observations. The Journal of Organic Chemistry, 34(4), 900-904. [Link]

-

Tuleen, D. L., & Hess, B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education, 48(7), 476. [Link]

- Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.

-

Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

-

Rajendran, A., & Karthikeyan, R. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(44), 7545-7548. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. [Link]

-

On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. [Link]

-

Radical Substitution: Radical bromination of hydrocarbons. Organic Chemistry. [Link]

-

Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry. [Link]

-

Free Radical Bromination. Oregon State University. [Link]

-

Unlock the Potential of 2-Chloro-4-methoxy-1-methylbenzene: A Versatile Intermediate for Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Baldwin, J. E., & O'Neill, G. J. (1976). Benzylic Bromination with Bromotrichloromethane. Synthetic Communications, 6(2), 109-112. [Link]

-

1-Bromo-4-chloro-2-methoxybenzene. PubChem. [Link]

-

1-Bromo-2-chloro-4-methoxybenzene. PubChem. [Link]

-

Benzylic Bromination. Chemistry Steps. [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]

-

2-Chloro-4-methoxytoluene. PubChem. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

- Process for the bromination of deactivated toluenes in the benzylic position.

-

Sourcing 2-Chloro-4-methoxy-1-methylbenzene: A Guide for Chemical Synthesis Needs. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

1-Chloro-4-methoxybenzene. Chemsrc. [Link]

-

Synthesis and evaluation of resveratrol for anticancer. Journal of Chemical and Pharmaceutical Sciences. [Link]

- Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Method for synthesizing 6-chloro-2-methoxytoluene.

-

Supporting Information. Organic Letters. [Link]

-

1-(bromomethyl)-4-chloro-2-methoxybenzene. Aldlab Chemicals. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

4-Bromoanisole. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. This compound | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BROMOMETHYL-2-CHLORO-4-METHOXYBENZENE | 54788-17-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. scientificupdate.com [scientificupdate.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 18. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 19. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 20. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 1-(Bromomethyl)-2-chloro-4-methoxybenzene

Executive Summary

1-(Bromomethyl)-2-chloro-4-methoxybenzene is a strategically important trifunctional building block in modern organic synthesis. Its value lies in the differential reactivity of its halogenated sites—a highly labile benzylic bromide and a more robust aryl chloride. This dichotomy allows for selective, stepwise functionalization, making it a powerful intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth exploration of the compound's physicochemical properties, synthesis, and core reactivity, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to empower researchers to harness the full synthetic potential of this versatile reagent.

Section 1: Introduction to a Versatile Synthetic Intermediate

Chemical Identity and Physicochemical Properties

This compound, also known as 2-chloro-4-methoxybenzyl bromide, is a substituted toluene derivative.[1] Its unique arrangement of functional groups—a reactive bromomethyl group, a chloro substituent, and a methoxy group—dictates its chemical behavior and synthetic utility.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54788-17-9 | [1][3] |

| Molecular Formula | C₈H₈BrClO | [1][4] |

| Molecular Weight | 235.51 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Melting Point | 57-58 °C | [5] |

| Boiling Point | 275 °C at 760 mmHg | [5] |

| Density | ~1.5 g/cm³ | [5] |

Structural Features and Electronic Effects

The reactivity of this molecule is governed by three key features:

-

The Bromomethyl Group : This is a benzylic halide. The C(sp³)–Br bond is significantly weakened by the adjacent benzene ring, which can stabilize both the transition state of an S_N2 reaction and a potential (though less likely for a primary halide) S_N1 carbocation intermediate.[6] This makes the benzylic bromine an excellent leaving group, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][7]

-

The Aryl Chloride : The C(sp²)–Cl bond is strong and relatively unreactive towards classical nucleophilic substitution due to the high energy required to break the bond and the repulsion between the nucleophile and the electron-rich aromatic ring. However, this site is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[2]

-

The Methoxy and Chloro Ring Substituents : The methoxy group at the C4 position is electron-donating through resonance, enriching the electron density of the aromatic ring. The chloro group at the C2 position is electron-withdrawing through induction.[8][9] These electronic factors modulate the reactivity of the aromatic ring and the benzylic position.

This structural arrangement creates a predictable hierarchy of reactivity: Benzylic C–Br >> Aryl C–Cl . This allows chemists to selectively target the bromomethyl group with nucleophiles while leaving the aryl chloride untouched for subsequent transformations.[2]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.[10]

-

Hazards : It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][10][11]

-

Precautions : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[12]

-

First Aid : In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[10][11] If swallowed, rinse mouth and seek immediate medical attention.[12]

Section 2: Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound involves the free-radical bromination of the corresponding methylarene, 2-chloro-4-methoxy-1-methylbenzene (also known as 4-chloro-3-methylanisole).

Mechanism and Reagent Choice

This transformation proceeds via a free-radical chain reaction.

-

N-Bromosuccinimide (NBS) is the preferred brominating agent for this type of reaction. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors selective benzylic bromination over electrophilic aromatic bromination.

-

Azobisisobutyronitrile (AIBN) is a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•).[13]

Experimental Workflow: Synthesis

Caption: The concerted S_N2 mechanism for nucleophilic substitution at the benzylic position.

[14]

-

Rationale : This protocol demonstrates a typical C-N bond formation. Potassium carbonate is used as a mild, inexpensive base to neutralize the HBr formed during the reaction. DMF is an excellent polar aprotic solvent that solvates the cation, leaving the nucleophile "naked" and more reactive.

-

Materials :

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

-

-

Procedure :

-

To a solution of this compound in DMF, add potassium carbonate.

-

Add benzylamine dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-alkylated product.

-

The Robust Aryl Chloride: A Handle for Carbon-Carbon Bond Formation

After functionalizing the benzylic position, the aryl chloride can be activated using a transition metal catalyst, most commonly palladium, to form new C-C or C-heteroatom bonds. [15]

These reactions, such as the Suzuki-Miyaura coupling, proceed through a catalytic cycle that generally involves three key steps: [15][16]1. Oxidative Addition : The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is typically the rate-limiting step for aryl chlorides. 2. Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. 3. Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Rationale : This protocol is adapted from procedures for similar aryl halides and illustrates a powerful C-C bond-forming reaction. Cesium carbonate is an effective base. A phosphine ligand like tricyclohexylphosphine (PCy₃) is often used for less reactive aryl chlorides as it is electron-rich and bulky, promoting oxidative addition. The toluene/water solvent system is common for Suzuki reactions.

-

Materials :

-

Substituted Aryl Chloride (product from step 3.1) (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 10:1 ratio)

-

-

Procedure :

-

In a Schlenk tube under an argon atmosphere, combine the aryl chloride substrate, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

-

Add degassed toluene and water.

-

Seal the tube and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture for 2-12 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Section 4: Advanced Synthetic Strategies and Applications

Sequential Functionalization: A Powerful Paradigm

The true synthetic power of this compound is realized when these distinct reactivities are used in sequence. This allows for the convergent and efficient assembly of complex molecules that would be difficult to access otherwise.

Caption: Strategic workflow for the sequential functionalization of the title compound.

Relevance in Drug Discovery

The scaffolds derived from this building block are highly relevant to drug discovery professionals.

-

Modulation of Physicochemical Properties : The chloro and methoxy groups are frequently found in approved drugs and are known to favorably modulate properties such as metabolic stability, lipophilicity, and binding interactions. [8][9]* Access to Privileged Scaffolds : Sequential functionalization provides access to a wide array of molecular frameworks. For example, the initial nucleophilic substitution can be an intramolecular reaction to form heterocyclic systems, which are common cores in biologically active molecules. [14]

Section 5: Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its well-defined reactivity hierarchy—a highly electrophilic benzylic bromide for nucleophilic substitution and a stable aryl chloride for cross-coupling—provides a reliable and versatile platform for synthetic innovation. For researchers in drug discovery and materials science, mastering the reactivity of this compound unlocks a direct and efficient pathway to novel and complex molecular targets. The protocols and principles outlined in this guide serve as a comprehensive resource for exploiting the full potential of this valuable synthetic intermediate.

Section 6: References

-

Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.

-

2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis. ChemicalBook.

-

SAFETY DATA SHEET for 1-(Bromomethyl)-4-chloro-2-methoxybenzene. MilliporeSigma.

-

Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

-

Grignard reagent. Wikipedia.

-

4-(bromomethyl)-1-chloro-2-methoxybenzene Safety Data Sheets. Echemi.

-

Safety Data Sheet. MedchemExpress.com.

-

This compound. PubChem.

-

A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.

-

Application Notes and Protocols: Reaction of 1-Bromo-3-(bromomethyl)-2-chlorobenzene with Primary and Secondary Amines. Benchchem.

-

Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.

-

Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

-

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. Benchchem.

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

-

Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

1-BROMOMETHYL-2-CHLORO-4-METHOXYBENZENE. ChemicalBook.

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene. MySkinRecipes.

-

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-chloro-1-nitrobenzene Derivatives. Benchchem.

-

Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide. Benchchem.

-

2-(Bromomethyl)-1-chloro-4-methoxybenzene. MySkinRecipes.

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.

-

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.

-

aliphatic nucleophilic substitution. csbsju.

-

11.1 The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry | OpenStax.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

Sources

- 1. This compound | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-BROMOMETHYL-2-CHLORO-4-METHOXYBENZENE | 54788-17-9 [chemicalbook.com]

- 4. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(Bromomethyl)-1-chloro-4-methoxybenzene [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drughunter.com [drughunter.com]

- 9. youtube.com [youtube.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of 1-(Bromomethyl)-2-chloro-4-methoxybenzene in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. 1-(Bromomethyl)-2-chloro-4-methoxybenzene emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to forge intricate molecular frameworks. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this reagent, with a focus on its utility in the construction of biologically relevant heterocyclic systems. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's reactivity opens avenues for the efficient synthesis of novel chemical entities with therapeutic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in the laboratory.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 54788-17-9 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 48-52 °C |

Safety and Handling: this compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the radical-mediated benzylic bromination of 2-chloro-4-methoxy-1-methylbenzene. This reaction, often a variation of the Wohl-Ziegler bromination, selectively targets the methyl group due to the stability of the resulting benzylic radical.

Reaction Scheme: Benzylic Bromination

Caption: Figure 1. Synthesis of this compound.

Detailed Experimental Protocol: Radical Bromination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4-methoxy-1-methylbenzene (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 eq.) or benzoyl peroxide (BPO), to the solution.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the high reactivity of its benzylic bromide moiety, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the 2-chloro-4-methoxybenzyl group onto a variety of substrates.

Building Block for Heterocyclic Scaffolds

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of biologically active compounds. This compound serves as an excellent precursor for the synthesis of important heterocyclic systems such as carbazoles and isoindolinones.

Carbazole and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of N-substituted carbazoles can be efficiently achieved through a two-step sequence involving the N-alkylation of a 2-aminobiphenyl derivative followed by an intramolecular cyclization.

Reaction Workflow: Carbazole Synthesis

Caption: Figure 2. Workflow for the synthesis of carbazole derivatives.

Detailed Experimental Protocol: Synthesis of a Substituted Carbazole

Step 1: N-Alkylation of 2-Aminobiphenyl

-

Reactant Preparation: To a solution of 2-aminobiphenyl (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2.0 eq., or sodium hydride, 1.2 eq.).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add a solution of this compound (1.05 eq.) in the same solvent dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-alkylated product can be purified by column chromatography.

Step 2: Intramolecular Cyclization to form the Carbazole Ring

-

Reaction Setup: In a Schlenk flask, combine the N-(2-chloro-4-methoxybenzyl)-2-aminobiphenyl intermediate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., cesium carbonate, 2.0 eq.) in an anhydrous solvent such as toluene or dioxane.

-

Reaction Conditions: Degas the mixture and heat it to 100-120 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Cool the reaction mixture, filter through a pad of Celite®, and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired substituted carbazole.

Isoindolinones are another class of privileged heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals.[2] A common synthetic route involves the N-alkylation of a primary amine followed by an intramolecular cyclization, often via a transition-metal-catalyzed process.

Reaction Workflow: Isoindolinone Synthesis

Caption: Figure 3. Workflow for the synthesis of N-substituted isoindolinones.

Detailed Experimental Protocol: Synthesis of an N-Substituted Isoindolinone

Step 1: N-Alkylation of a Primary Amine

This step follows a similar procedure to the N-alkylation of 2-aminobiphenyl described above, using the desired primary amine as the starting material.

Step 2: Intramolecular Heck Reaction for Cyclization

-

Precursor Synthesis: The intermediate from Step 1, which contains a secondary amine, can be acylated with an ortho-halobenzoyl chloride to introduce the necessary functionality for an intramolecular Heck reaction.

-

Reaction Setup: In a reaction vessel, combine the acylated intermediate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent like acetonitrile or DMF.

-

Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to afford the N-substituted isoindolinone.

Friedel-Crafts Alkylation Agent

The benzylic bromide of this compound can act as an electrophile in Friedel-Crafts alkylation reactions, allowing for the introduction of the 2-chloro-4-methoxybenzyl group onto electron-rich aromatic rings.[3][4] The presence of the electron-donating methoxy group on the benzylating agent can influence the reactivity and regioselectivity of the reaction.

Reaction Scheme: Friedel-Crafts Alkylation

Caption: Figure 4. Friedel-Crafts alkylation using this compound.

Detailed Experimental Protocol: Friedel-Crafts Alkylation of Anisole

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq.) in an anhydrous solvent such as carbon disulfide or dichloromethane under an inert atmosphere.

-

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq.) in the same solvent to the dropping funnel and add it dropwise to the stirred suspension. Following this, add a solution of anisole (1.0 eq.) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the progress by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

The 2-Chloro-4-Methoxybenzyl (CMB) Protecting Group

The 2-chloro-4-methoxybenzyl group, introduced via this compound, can serve as a protecting group for alcohols and amines. It shares similarities with the widely used p-methoxybenzyl (PMB) group but with potentially altered stability due to the presence of the ortho-chloro substituent. This modification can offer advantages in terms of selective deprotection in complex syntheses.

Protection and Deprotection Logic

Caption: Figure 5. The 2-chloro-4-methoxybenzyl (CMB) group in a protection/deprotection sequence.

Protection of an Alcohol (General Procedure):

-

To a solution of the alcohol (1.0 eq.) in an anhydrous solvent like THF or DMF at 0 °C, add a strong base such as sodium hydride (1.1 eq.).

-

Stir the mixture for 30 minutes at 0 °C, then add this compound (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer, followed by purification of the CMB-protected alcohol.

Deprotection of a CMB Ether (General Conditions):

-

Oxidative Cleavage: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent system like dichloromethane/water is a common method for cleaving PMB ethers and is expected to be effective for CMB ethers as well.

-

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to remove the CMB group, although this method may be less selective if other acid-labile protecting groups are present.

Conclusion: A Multifaceted Reagent for Modern Synthesis

This compound stands out as a strategically important intermediate in organic synthesis. Its well-defined reactivity, centered on the benzylic bromide, provides a reliable handle for the construction of complex molecules. From the synthesis of medicinally relevant carbazole and isoindolinone cores to its application in Friedel-Crafts reactions and as a potentially tunable protecting group, this reagent offers a wealth of opportunities for synthetic chemists. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this versatile building block in their pursuit of novel and impactful chemical entities.

References

-

A review on the biological potentials of carbazole and its derived products. (URL: [Link])[1][5]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (URL: [Link])

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. (URL: [Link])[6]

-

Biologically active carbazole derivatives: Focus on oxazinocarbazoles and related compounds. (URL: [Link])[7]

-

13 Friedel-Crafts Acylation. (URL: [Link])

-

N-H carbazole synthesis from 2-chloroanilines via consecutive amination and C-H activation. (URL: [Link])

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. J. Am. Chem. Soc. (URL: [Link])

-

Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. (URL: [Link])[8]

-

The Preparation and Properties of Some Substituted Benzyl Fluorides. J. Am. Chem. Soc. (URL: [Link])

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. (URL: [Link])[2]

-

A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (URL: [Link])[4]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Org. Lett. (URL: [Link])

-

Friedel-Crafts Acylation Experiment Part 1, Prelab. (URL: [Link])[3]

-

Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. Int. J. Mol. Sci. (URL: [Link])

-

An Unprecedented Cyclization Mechanism in the Biosynthesis of Carbazole Alkaloids in Streptomyces. Angew. Chem. Int. Ed. Engl. (URL: [Link])

-

Friedel-Crafts Acylation of Anisole. (URL: [Link])

-

Benzylic substitution, benzylation. (URL: [Link])

-

Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). (URL: [Link])

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL: [Link])

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Front. Pharmacol. (URL: [Link])

-

Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative... Invest. New Drugs. (URL: [Link])

-

Asymmetric synthesis of a stereopentade fragment toward latrunculins. (URL: [Link])

-

Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)... (URL: [Link])

- Preparation of n-substituted isothiazolinone deriv

Sources

- 1. echemcom.com [echemcom.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 1-(Bromomethyl)-2-chloro-4-methoxybenzene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic signature of 1-(Bromomethyl)-2-chloro-4-methoxybenzene, a key intermediate in synthetic organic chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural data of such molecules is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering insights grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable spectroscopic fingerprint. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and bromomethyl groups dictates the electronic environment of the molecule, which is directly probed by spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~6.90 - 7.10 | d | ~2-3 | Ortho to the electron-donating methoxy group and meta to the chloro and bromomethyl groups, expected to be upfield. Coupled to H-5. |

| H-5 | ~7.20 - 7.40 | dd | ~8-9, ~2-3 | Ortho to the chloro group and meta to the methoxy and bromomethyl groups. Coupled to H-6 and H-3. |

| H-6 | ~7.30 - 7.50 | d | ~8-9 | Ortho to the bromomethyl group and meta to the methoxy and chloro groups, expected to be downfield. Coupled to H-5. |

| -CH₂Br | ~4.50 - 4.70 | s | - | The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. Expected to be a singlet as there are no adjacent protons. |

| -OCH₃ | ~3.80 - 3.90 | s | - | The methoxy protons are shielded relative to the aromatic protons and appear as a sharp singlet. |

Note: Predicted chemical shifts are based on the analysis of similar substituted aromatic compounds.[1][2][3][4]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature of the substituents.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-CH₂Br) | ~135 - 140 | Aromatic carbon bearing the bromomethyl group. |

| C-2 (-Cl) | ~128 - 132 | Aromatic carbon bearing the chloro group. |

| C-3 | ~112 - 116 | Shielded aromatic carbon ortho to the methoxy group. |

| C-4 (-OCH₃) | ~158 - 162 | Aromatic carbon bearing the electron-donating methoxy group, significantly deshielded. |

| C-5 | ~129 - 133 | Aromatic carbon. |

| C-6 | ~115 - 119 | Shielded aromatic carbon ortho to the methoxy group. |

| -CH₂Br | ~30 - 35 | Benzylic carbon attached to bromine. |

| -OCH₃ | ~55 - 57 | Methoxy carbon. |

Note: Predicted chemical shifts are based on established substituent effects in benzene derivatives.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-O, C-Cl, and C-Br bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₂, -OCH₃) | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Aryl-O-CH₃ Asymmetric Stretch | Strong |

| ~1040 | Aryl-O-CH₃ Symmetric Stretch | Strong |

| 850 - 550 | C-Cl Stretch | Strong |

| 690 - 515 | C-Br Stretch | Strong-Medium |

The presence of two distinct C-O stretching bands for the anisole moiety is a characteristic feature.[6][7][8][9] The positions of the C-Cl and C-Br stretching vibrations can be influenced by the overall substitution pattern of the aromatic ring.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the presence of both bromine and chlorine isotopes (⁷⁹Br/⁸¹Br in a ~1:1 ratio and ³⁵Cl/³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[11][12]

Expected Molecular Ion and Fragmentation Pattern:

The molecular ion peak [M]⁺ should appear as a cluster of peaks due to the isotopic distribution of Br and Cl. The most abundant peaks in this cluster would correspond to [C₈H₈⁷⁹Br³⁵Cl]⁺ (m/z 234), [C₈H₈⁸¹Br³⁵Cl]⁺ and [C₈H₈⁷⁹Br³⁷Cl]⁺ (m/z 236), and [C₈H₈⁸¹Br³⁷Cl]⁺ (m/z 238).

Major Fragmentation Pathways:

A primary fragmentation pathway is the loss of a bromine radical (•Br) to form a stable benzylic cation.

Caption: Proposed primary fragmentation pathway of this compound.

Another significant fragmentation would be the cleavage of the C-C bond between the benzyl carbon and the aromatic ring.

Experimental Protocols

NMR Data Acquisition

-